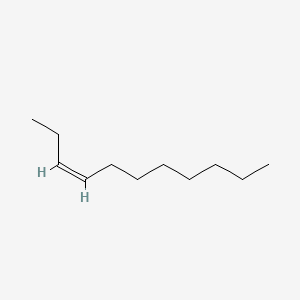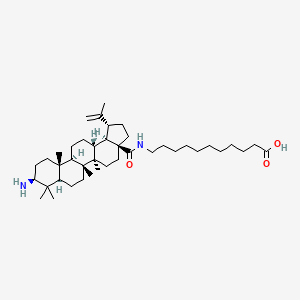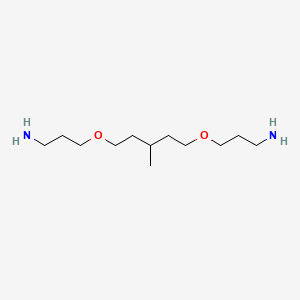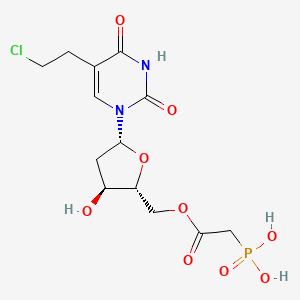
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate is a highly fluorinated organophosphate compound. It is characterized by its long perfluorinated alkyl chain, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate typically involves the reaction of a perfluorinated alcohol with phosphorus oxychloride (POCl3) to form the corresponding phosphoric acid ester. This ester is then neutralized with ammonia to yield the diammonium salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and pH is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding phosphoric acid and ammonium fluoride.
Substitution: The fluorinated alkyl chain can participate in nucleophilic substitution reactions, although these reactions are generally slow due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The compound is resistant to oxidation and reduction under normal conditions due to the stability of the C-F bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Oxidation and Reduction: Strong oxidizing or reducing agents under extreme conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and ammonium fluoride.
Substitution: Substituted fluorinated alkyl phosphates.
Oxidation and Reduction: Typically, no significant products due to the stability of the compound.
科学的研究の応用
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate is used in various scientific research applications, including:
Surface Coatings: Its low surface energy makes it ideal for creating hydrophobic and oleophobic coatings on various substrates.
Biomedical Research: The compound’s chemical resistance and biocompatibility make it useful in developing drug delivery systems and medical devices.
Environmental Science: It is used in studies related to the environmental impact and degradation of fluorinated compounds.
Industrial Applications: The compound is employed in the manufacture of specialty chemicals, lubricants, and surfactants.
作用機序
The unique properties of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate are primarily due to its long perfluorinated alkyl chain. This chain imparts hydrophobicity and chemical resistance, allowing the compound to interact with various molecular targets and pathways. In biomedical applications, it can form stable complexes with biomolecules, enhancing their stability and bioavailability.
類似化合物との比較
Similar Compounds
- Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl phosphate .
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate: Similar in structure but with slight variations in the fluorinated alkyl chain length or functional groups.
Uniqueness
This compound stands out due to its specific chain length and the presence of multiple fluorine atoms, which provide exceptional thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring durable and inert materials.
特性
CAS番号 |
93857-46-6 |
|---|---|
分子式 |
C14H12F25N2O4P |
分子量 |
778.19 g/mol |
IUPAC名 |
diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl phosphate |
InChI |
InChI=1S/C14H6F25O4P.2H3N/c15-3(16,1-2-43-44(40,41)42)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39;;/h1-2H2,(H2,40,41,42);2*1H3 |
InChIキー |
XZJXCSDVEJUEAJ-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)



